molecular formula C12H13ClS B14206751 2-(2-Chlorophenyl)cyclohexane-1-thione CAS No. 917614-16-5

2-(2-Chlorophenyl)cyclohexane-1-thione

Katalognummer: B14206751
CAS-Nummer: 917614-16-5
Molekulargewicht: 224.75 g/mol
InChI-Schlüssel: VOEDZKSKFBPPLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chlorophenyl)cyclohexane-1-thione is an organic compound with the molecular formula C12H15ClS. It is a derivative of cyclohexane, where a chlorine atom is attached to the phenyl ring, and a thione group is attached to the cyclohexane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)cyclohexane-1-thione typically involves the reaction of 2-chlorophenylmagnesium bromide with cyclohexanone, followed by dehydration and oxidation steps. The reaction conditions often include the use of acidic ionic liquids and oxidizing agents like potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chlorophenyl)cyclohexane-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The exact mechanism of action of 2-(2-Chlorophenyl)cyclohexane-1-thione is not well understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The pathways involved may include inhibition of bacterial cell wall synthesis or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)cyclohexane-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Eigenschaften

CAS-Nummer

917614-16-5

Molekularformel

C12H13ClS

Molekulargewicht

224.75 g/mol

IUPAC-Name

2-(2-chlorophenyl)cyclohexane-1-thione

InChI

InChI=1S/C12H13ClS/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10H,2,4,6,8H2

InChI-Schlüssel

VOEDZKSKFBPPLV-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=S)C(C1)C2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.